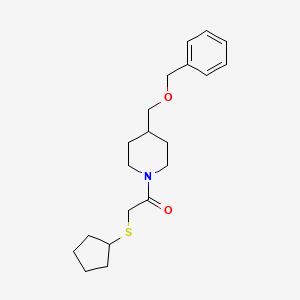

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone is a chemical compound that has been widely studied in the scientific community due to its potential applications in medicinal chemistry. This compound is known to possess a number of interesting properties that make it an attractive target for drug development.

Applications De Recherche Scientifique

Chromones and Antioxidant Potential

Chromones and their derivatives, including those with piperidine structures, are known for their significant physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects, primarily due to their antioxidant properties. These compounds neutralize active oxygen and disrupt free radical processes, which can delay or inhibit cell impairment leading to various diseases. The radical scavenging activity is particularly associated with specific functional groups in the chromone nucleus, indicating the critical role of structural features in their biological activities (Yadav et al., 2014).

Cytochrome P450 Inhibitors

The cytochrome P450 (CYP) enzymes are crucial in the metabolism of a wide range of drugs. Selective chemical inhibitors of CYP isoforms are essential tools in pharmacokinetic research to predict drug-drug interactions. Research on the potency and selectivity of chemical inhibitors for major human hepatic CYP isoforms has identified several compounds, including those related to piperidine and piperazine structures, as potent inhibitors. These findings are significant for understanding drug metabolism and designing safer therapeutic regimens (Khojasteh et al., 2011).

Nucleophilic Aromatic Substitution

Research on the reaction of piperidine with nitroaromatic compounds has provided insights into the mechanisms of nucleophilic aromatic substitution, a fundamental chemical reaction in organic synthesis. These studies highlight the importance of piperidine structures in facilitating reactions leading to the formation of nitro-substituted aromatic compounds, which are relevant in various synthetic and medicinal chemistry applications (Pietra & Vitali, 1972).

Antimicrobial Agents

Monoterpenes, including compounds related to piperidine derivatives, have shown a wide range of biological activities, such as antimicrobial effects. These compounds, found in over 100 plant species, are studied for their potential to address the urgent need for new substances with antimicrobial properties, highlighting the importance of structural diversity in developing new therapeutic agents (Marchese et al., 2017).

Propriétés

IUPAC Name |

2-cyclopentylsulfanyl-1-[4-(phenylmethoxymethyl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO2S/c22-20(16-24-19-8-4-5-9-19)21-12-10-18(11-13-21)15-23-14-17-6-2-1-3-7-17/h1-3,6-7,18-19H,4-5,8-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMDUXSWXFEUIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2CCC(CC2)COCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((4-nitrobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2796165.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2796173.png)

![2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone](/img/structure/B2796177.png)

![Ethyl 4-[[2-[[5-(naphthalene-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2796180.png)

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2796183.png)

![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2796184.png)

![3-(3,4-dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2796185.png)